REACTION_CXSMILES
|
ClC(OCC)=O.C([N:14]1[CH2:19][CH2:18][C:17]2([CH2:23][C:22]3[CH:24]=[C:25]([F:28])[CH:26]=[CH:27][C:21]=3[O:20]2)[CH2:16][CH2:15]1)C1C=CC=CC=1>C1(C)C=CC=CC=1>[F:28][C:25]1[CH:26]=[CH:27][C:21]2[O:20][C:17]3([CH2:16][CH2:15][NH:14][CH2:19][CH2:18]3)[CH2:23][C:22]=2[CH:24]=1
|
Name
|
|
Quantity
|
65.6 mg
|
Type
|
reactant
|
Smiles
|
ClC(=O)OCC
|
Name
|
1′-benzyl-5-fluoro-3H-spiro[1-benzofuran-2,4′-piperidin]
|
Quantity
|
150 mg
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N1CCC2(CC1)OC1=C(C2)C=C(C=C1)F
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was refluxed overnight
|
Duration
|
8 (± 8) h
|
Type
|
WASH
|
Details
|
washed successively with aqueous NaHCO3 and H2O
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in ethanol (3.5 mL)
|
Type
|
ADDITION
|
Details
|
aqueous KOH (800 mg, KOH in 0.8 mL H2O) was added
|
Type
|
TEMPERATURE
|
Details
|
at reflux temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
TEMPERATURE
|
Details
|
cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
ethanol was removed in vacuo
|
Type
|
EXTRACTION
|
Details
|
Aqueous layer was extracted with Et2O, combined ether layer
|
Type
|
WASH
|
Details
|
was washed with 3N aqueous HCl
|
Type
|
ADDITION
|
Details
|
by addition of aqueous NaOH
|
Type
|
EXTRACTION
|
Details
|
The basic solution was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The combined organic layer was washed with H2O
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by HPLC (10-55% CH3CN in H2O, 0.1% NH4OH)
|
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=CC2=C(CC3(CCNCC3)O2)C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 49 mg | |
YIELD: CALCULATEDPERCENTYIELD | 46.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |